1-Benzyloxy-2-butanol

Vue d'ensemble

Description

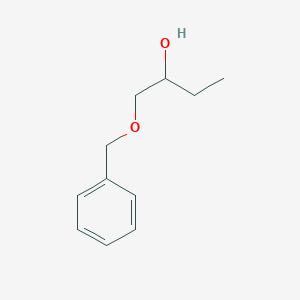

1-Benzyloxy-2-butanol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a benzyloxy group attached to the second carbon of a butanol chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-butanol can be synthesized through several methods. One common method involves the reaction of 1,2-epoxybutane with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyloxy-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-benzyloxy-2-butanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Reduction of this compound can yield 1-benzyloxybutane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, room temperature.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.

Major Products:

Oxidation: 1-Benzyloxy-2-butanone.

Reduction: 1-Benzyloxybutane.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzyloxy-2-butanol has the molecular formula and features a secondary alcohol with a benzyloxy group attached to the second carbon of a butanol chain. This unique structure allows it to function as an intermediate in organic synthesis and participate in diverse chemical reactions.

Scientific Research Applications

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a protecting group for alcohols facilitates multi-step synthesis processes, making it invaluable in synthetic organic chemistry .

- Biological Studies : The compound is utilized in studying enzyme-catalyzed reactions involving alcohols. Its interactions with biological membranes suggest potential applications as an antimicrobial and antifungal agent, as it may disrupt cellular integrity .

- Pharmaceutical Development : Research indicates that this compound may have pharmaceutical applications, particularly in drug discovery. Its ability to modulate biological pathways positions it as a candidate for

Mécanisme D'action

The mechanism of action of 1-benzyloxy-2-butanol involves its ability to act as a proton donor or acceptor in various chemical reactions. It can interact with different molecular targets, such as enzymes or receptors, to facilitate or inhibit specific biochemical pathways. The benzyloxy group can also influence the compound’s reactivity and stability in different environments.

Comparaison Avec Des Composés Similaires

4-Benzyloxy-1-butanol: Similar structure but with the benzyloxy group attached to the fourth carbon.

2-Benzyloxyethanol: Shorter carbon chain with the benzyloxy group attached to the second carbon.

1-Benzyloxy-2-propanol: Similar structure but with a propanol chain instead of butanol.

Uniqueness: 1-Benzyloxy-2-butanol is unique due to its specific positioning of the benzyloxy group on the second carbon of the butanol chain. This positioning can influence its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis.

Activité Biologique

1-Benzyloxy-2-butanol, a compound characterized by its benzyloxy functional group, has garnered attention for its diverse biological activities. This article synthesizes existing research on its pharmacological potential, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 178.23 g/mol

The benzyloxy group enhances the compound's lipophilicity, allowing it to interact effectively with biological membranes and enzymes.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Research indicates that compounds with similar structures possess significant antimicrobial properties. For instance, benzyloxyalkanols have shown nematicidal activity against various pests, suggesting potential applications in agriculture .

- Enzymatic Interactions : The compound serves as a substrate in enzymatic studies, aiding in the understanding of stereoselective reactions and enzyme kinetics. Its interactions with enzymes can lead to the development of new pharmaceuticals.

- Neuroprotective Effects : Some studies suggest that related benzyloxy compounds may exhibit neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and specificity.

- Hydrophobic Interactions : The benzyloxy group allows for hydrophobic interactions, which can stabilize the compound within lipid membranes or protein structures.

Comparative Biological Activities

To better understand the efficacy of this compound, a comparison with similar compounds is useful. Below is a summary table highlighting key differences in biological activities:

| Compound | Antimicrobial Activity | Neuroprotective Effects | Enzymatic Interaction |

|---|---|---|---|

| This compound | Moderate | Potentially positive | Active |

| Benzyloxyalkanols | High | Limited | Active |

| Benzyl alcohol | Low | None | Minimal |

Case Studies

- Nematicidal Activity : A study evaluated the nematicidal properties of benzyloxyalkanols against pine wood nematodes, demonstrating that compounds with similar structures to this compound showed promising results with LD values indicating effective pest control at low concentrations .

- Enzymatic Studies : In enzymatic assays, this compound was used as a substrate to study stereoselectivity in reactions catalyzed by specific enzymes. The results indicated that modifications to the benzyloxy group could enhance enzyme activity and selectivity.

- Pharmacological Applications : Research into the therapeutic potential of this compound has suggested its use as a chiral building block in drug synthesis, particularly for creating complex organic molecules necessary for pharmaceutical development .

Propriétés

IUPAC Name |

1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNXMTHJYVSJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933460 | |

| Record name | 1-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-00-2 | |

| Record name | 1-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.